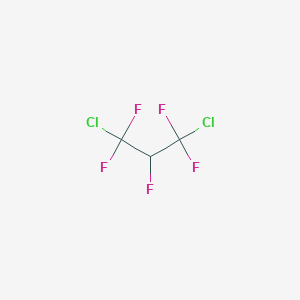

1,3-Dichloro-1,1,2,3,3-pentafluoropropane

概要

説明

1,3-Dichloro-1,1,2,3,3-pentafluoropropane is a polyfluorinated compound with the chemical formula C3HCl2F5. It is a volatile derivative of propane and is classified as a hydrochlorofluorocarbon (HCFC). This compound has been used as a replacement for chlorofluorocarbons (CFCs) in various industrial applications due to its lower ozone depletion potential .

準備方法

1,3-Dichloro-1,1,2,3,3-pentafluoropropane can be synthesized through the addition of dichlorofluoromethane to tetrafluoroethylene . This reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained. Industrial production methods involve large-scale synthesis using similar chemical reactions, ensuring high yield and purity of the compound .

化学反応の分析

1,3-Dichloro-1,1,2,3,3-pentafluoropropane is relatively inert under normal conditions but can undergo various chemical reactions under specific circumstances:

科学的研究の応用

Industrial Cleaning Agents

One of the primary applications of 1,3-dichloro-1,1,2,2,3-pentafluoropropane is as a cleaning agent. It has been identified as a suitable replacement for chlorofluorocarbons (CFCs), specifically CFC-113, which was phased out due to its ozone-depleting properties. HCFC-225ca is utilized in the cleaning of sensitive electronic components and precision instruments due to its effective solvent properties and low toxicity compared to traditional solvents.

Case Study: NASA and Department of Defense

NASA and the U.S. Department of Defense have employed HCFC-225ca for cleaning oxygen breathing systems in aerospace applications. Prior to the enforcement of the Montreal Protocol in 1996, CFC-113 was favored for its effectiveness and compatibility with various materials. Following regulatory changes, HCFC-225ca was selected as an interim replacement due to its lower toxicity and effectiveness in removing contaminants from critical systems .

Refrigeration and Air Conditioning

HCFC-225ca serves as a precursor in the synthesis of more environmentally friendly refrigerants such as HFO-1234yf. This compound has gained attention for its lower global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs). The transition towards HFOs is part of a broader effort to reduce greenhouse gas emissions from refrigeration systems.

Production Process Insights

The production of HCFC-225ca involves the reaction of dichlorofluoromethane with tetrafluoroethylene. This process has been optimized to enhance yield and efficiency while minimizing environmental impact . The compound's utility as a starting material for synthesizing HFOs highlights its role in advancing sustainable refrigerant technologies.

Environmental Considerations

While HCFC-225ca is less harmful than its predecessors, it still poses environmental challenges. It has a global warming potential approximately 525 times that of CO2 and an ozone depletion potential (ODP) of 0.03 . The atmospheric degradation of this compound occurs through reactions with photochemically produced hydroxyl radicals, with an estimated half-life of about 4.9 years in the atmosphere.

Safety and Regulatory Status

The safety profile of HCFC-225ca indicates that it is relatively inert under normal conditions but can release toxic gases when reacted with strong bases or heated excessively . Regulatory frameworks such as the Montreal Protocol have influenced its usage patterns and prompted industries to seek alternatives with lower environmental impact.

Data Table: Properties and Environmental Impact

| Property | Value |

|---|---|

| Chemical Formula | C₃Cl₂F₅ |

| Global Warming Potential (GWP) | 525 |

| Ozone Depletion Potential (ODP) | 0.03 |

| Vapor Pressure at 25°C | 286 mm Hg |

| Atmospheric Half-Life | 4.9 years |

作用機序

The mechanism of action of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane primarily involves its physical properties rather than chemical reactivity. It acts as a solvent or cleaning agent by dissolving contaminants and residues without reacting with the materials being cleaned . Its molecular structure allows it to interact with various substances, facilitating their removal from surfaces.

類似化合物との比較

1,3-Dichloro-1,1,2,3,3-pentafluoropropane can be compared to other similar compounds, such as:

1,1,2-Trichloro-1,2,2-trifluoroethane: This compound was widely used as a cleaning agent before being phased out due to its high ozone depletion potential.

1,2-Dichloro-1,1,3,3,3-pentafluoropropane: Another polyfluorinated compound with similar properties but different reactivity and applications.

The uniqueness of this compound lies in its balance between effectiveness as a cleaning agent and its relatively lower environmental impact compared to older CFCs .

生物活性

1,3-Dichloro-1,1,2,2,3-pentafluoropropane (also known as HCFC-225) is a hydrochlorofluorocarbon that has garnered attention due to its potential biological effects and environmental implications. This article provides a comprehensive overview of its biological activity, including toxicity studies, metabolic pathways, and case studies.

1,3-Dichloro-1,1,2,2,3-pentafluoropropane is characterized by its high volatility and low toxicity. It is primarily used as a solvent and cleaning agent and has been considered a replacement for ozone-depleting substances like CFCs. Its chemical structure allows it to exist mainly in vapor form at ambient temperatures due to its vapor pressure of 286 mm Hg at 25 °C .

General Toxicity

Research indicates that 1,3-dichloro-1,1,2,2,3-pentafluoropropane has a low potential for toxicity. In long-term studies involving rats exposed to high concentrations (up to 50,000 ppm), the primary pathological finding was an increased incidence of myocarditis. However, this condition is relatively rare among hydrofluorocarbons and has not been frequently associated with other similar compounds .

Case Study: Cardiotoxicity

A significant study by Rusch et al. (1999) examined the effects of inhalation exposure on cardiac health. The study revealed that while there was an increased incidence of diffuse myocarditis in rats exposed to high concentrations of the compound, this was not accompanied by severe histopathological changes typically associated with cardiotoxic agents. The study concluded that the observed myocarditis might be linked to the biotransformation products rather than the parent compound itself .

Biotransformation Pathways

Biotransformation studies have shown that 1,3-dichloro-1,1,2,2,3-pentafluoropropane undergoes metabolic conversion primarily in the liver. The major metabolites identified include:

- 3,3-trifluoropropionic acid : This metabolite has been implicated in cardiotoxicity and represents a significant pathway for the compound's toxicological effects.

The mechanism of biotransformation involves cytochrome P450 enzymes that facilitate the conversion of the parent compound into reactive metabolites. These metabolites can exert various biological effects depending on their stability and reactivity within biological systems .

Environmental Impact

In addition to its biological activity, 1,3-dichloro-1,1,2,2,3-pentafluoropropane poses environmental concerns due to its classification as a potent greenhouse gas with a global warming potential (GWP) 525 times that of carbon dioxide. Its ozone depletion potential (ODP) is also notable at 0.03 .

Summary of Findings

| Parameter | Value |

|---|---|

| Chemical Formula | C₃Cl₂F₅ |

| Vapor Pressure | 286 mm Hg at 25 °C |

| Ozone Depletion Potential | 0.03 |

| Global Warming Potential | 525 |

| Major Metabolite | 3,3-trifluoropropionic acid |

特性

IUPAC Name |

1,3-dichloro-1,1,2,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-2(7,8)1(6)3(5,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGBOLGHJQQORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(C(F)(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042031 | |

| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloro-1,1,2,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

136013-79-1 | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136013-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225ea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136013791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Y2TGH7I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。